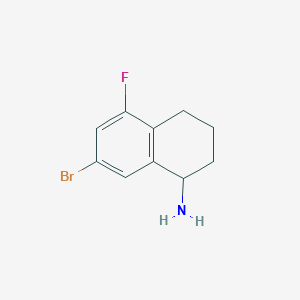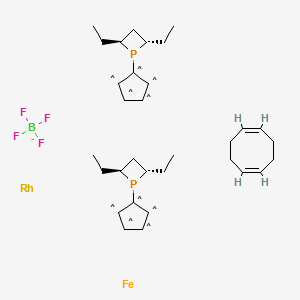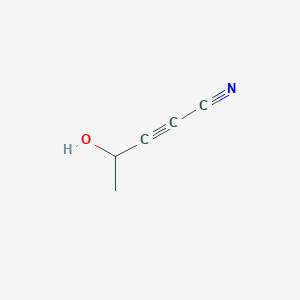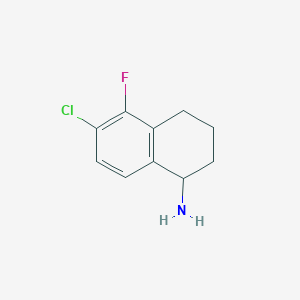![molecular formula C10H12F3NO2 B13038841 (1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of an amino group and a trifluoromethoxy group attached to a phenyl ring, along with a secondary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the trifluoromethoxy group or to convert the amino group to a different functional group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the secondary alcohol group would yield a ketone, while nucleophilic substitution of the trifluoromethoxy group could yield a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino and alcohol groups can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but lacks the secondary alcohol group.
1H-1,2,3-Triazole analogs: Different core structure but similar functional groups and applications.
1H-pyrrolo[2,3-b]pyridine derivatives: Different core structure but similar biological activities.
Uniqueness
(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is unique due to the presence of both the trifluoromethoxy group and the secondary alcohol group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
Clave InChI |
YZTCEJIOHNBDFP-MUWHJKNJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)

![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)

![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)







